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Compound of Interest

[(3-Fluorophenyl)methyl](3-
Compound Name:

methoxypropyl)amine
CAS No.: 1038235-71-0
Cat. No.: B1385945

Get Quote

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of (3-
Fluorophenyl)methylamine (CAS: 100-82-3), also known as m-fluorobenzylamine. As a critical
fluorinated building block in medicinal chemistry—often serving as a bioisostere for metabolic
stability—its precise characterization is paramount.

This guide moves beyond simple spectral listing to establish a self-validating analytical
protocol. By synthesizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear
Magnetic Resonance (NMR) data, we demonstrate how to unequivocally distinguish the meta-
isomer from its ortho and para analogues using spin-spin coupling logic (

-coupling).

Chemical Identity & Theoretical Framework
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Property Value

IUPAC Name (3-Fluorophenyl)methanamine

Molecular Formula

Molecular Weight 125.14 g/mol

Primary amine, meta-substituted benzene ring,
Key Structural Features

Fluorine atom

The Elucidation Challenge: The primary challenge lies in distinguishing the substitution pattern
(2-, 3-, or 4-fluoro). While MS and IR confirm the functional groups, only NMR—specifically the
analysis of

and

coupling constants—provides the spatial resolution required for absolute structural proof.

Mass Spectrometry: The Fragmentation Logic

Mass spectrometry provides the first layer of evidence, establishing the molecular weight and
revealing the stability of the benzylic system.

Experimental Data (El, 70 eV)

e Molecular lon (
):
(Observable but weak)

o Base Peak:

(
)

e Key Fragments:
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Mechanistic Interpretation

Unlike aliphatic amines where

-cleavage (

) is dominant, benzylamines exhibit a competing pathway driven by the stability of the
conjugated aromatic system.

e Imine Formation (

): The loss of a benzylic hydrogen atom yields a resonance-stabilized iminium ion (
) at
. This is the base peak, confirming the benzylic amine structure.

e Tropylium lon Formation (

): The loss of the primary amine radical (

) generates a substituted benzyl cation, which rearranges to the highly stable fluorotropylium
ion (

).
» -Cleavage: A standard amine fragmentation yields the methylene-iminium ion (
) at

, confirming the primary amine tail.
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Figure 1: Competing fragmentation pathways confirming the benzylic amine core.[1]

Infrared Spectroscopy: Functional Validation

IR spectroscopy serves as a rapid " go/no-go " quality control step to verify functional group
integrity.

Frequency (

Vibration Mode Diagnostic Value
)
Confirms primary amine (
secondary amine impurity.
1580 - 1600 N-H Bend (Scissoring) Confirms amine presence.
Strong, diagnostic band for
1200 - 1250 C-F Stretch _
aryl fluorides.
Pattern indicative of meta-
690 - 780 C-H Out-of-Plane

substitution (often 3 bands).
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NMR Spectroscopy: The Gold Standard

This is the definitive method for structural proof. The presence of

(spin 1/2, 100% abundance) creates a unique "fingerprint” of splitting patterns in both proton
and carbon spectra.

NMR: The Coupling Constant Proof

In the

spectrum, the Fluorine atom couples to carbons up to 4 bonds away. The magnitude of this
coupling (

) is the primary metric for assigning the meta position.

Protocol: Acquire Proton-Decoupled

NMR (typically 100 MHz or higher).[1]
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Chemical Shift
Carbon (

Position
» Ppm)

Multiplicity

Coupling
Constant (

, H2)

Assignment
Logic

C-3 (C-F) ~163.0

Doublet (

)

Direct
attachment.
Distinctive large

coupling.

C-1 (C-CH2) ~1455

Doublet (

)

Meta to F. Small
coupling
confirms

distance.

C-5 ~130.1

Doublet (

)

Meta to F. Similar
to C-1 butin

aromatic region.

C-6 ~122.5

Doublet (

)

Parato F.
Smallest

coupling.

C-2/C-4 ~113.5-1145

Doublet (

)

Ortho to F.
Intermediate
coupling size is

diagnostic.

CH2 ~46.0

Singlet (

)

~0-15

Too far for
significant

coupling.

Self-Validating Logic:

« If the isomer were 4-fluoro (para), the spectrum would show fewer signals due to symmetry
(C2 equivalent to C6, C3 equivalent to C5).

e The 3-fluoro (meta) isomer lacks this symmetry, resulting in distinct signals for all aromatic

carbons, confirmed by the specific
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-values above.

NMR: Chemical Shifts & Integration

Solvent:

(Chloroform-d) Reference: TMS (

ppm)
Shift (
Integration Multiplicity Assignment Notes
» Ppm)
Overlaps;
typically a triplet-
7.23-7.30 1H Multiplet Ar-H (C5) like structure (
).
Complex splitting
7.00-7.10 2H Multiplet Ar-H (C2, C6) due to H-F
coupling.
] Shielded by F-
6.90 - 6.95 1H Multiplet Ar-H (C4)
ortho effect.
Benzylic protons.
) Sharp singlet
3.85 2H Singlet )
(decoupling from
N-H is fast).
Exchangeable.
Shift varies with
1.50 - 2.00 2H Broad Singlet

concentration/wa

ter content.

Quality Control: Impurity Profiling

In drug development, distinguishing the target from regioisomers is critical.
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Differentiation Workflow

Use the following logic to rule out 2-Fluoro and 4-Fluoro impurities:
e Symmetry Check (
NMR):
o 4-Fluoro: Symmetric. Shows only 4 aromatic carbon signals (2 double intensity).
o 3-Fluoro: Asymmetric. Shows 6 distinct aromatic carbon signals.
o 2-Fluoro: Asymmetric. Shows 6 signals, but C-1 (attached to

) will show a large
(~15-20 Hz) instead of the small

(~7 Hz) seen in the 3-fluoro isomer.
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Unknown Fluorobenzylamine Isomer

Check 13C NMR Symmetry
(Number of Ar-C Signals)

Asymmetric

4 Signals (Symmetric) 6 Signals (Asymmetric)
Isomer: 4-Fluoro Isomer: 2-Fluoro or 3-Fluoro

Check C-1 Coupling (C-CH2)
(J_CF value)

Ortho Coupling \Meta Coupling

Large 2J (~20 Hz) Small 3J (~7 Hz)

Isomer: 2-Fluoro Isomer: 3-Fluoro

Click to download full resolution via product page

Figure 2: Decision tree for distinguishing regioisomers using Carbon-Fluorine coupling
constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1385945?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/ob/c0/c0ob00043d/c0ob00043d.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C372190&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C100823&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorobenzylamine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100823&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=C372190&Mask=80
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/product/b1385945/docs#structural-elucidation-of-3-fluorophenyl-methylamine-a-multi-modal-spectroscopic-approach
https://www.benchchem.com/product/b1385945/docs#structural-elucidation-of-3-fluorophenyl-methylamine-a-multi-modal-spectroscopic-approach
https://www.benchchem.com/product/b1385945/docs#structural-elucidation-of-3-fluorophenyl-methylamine-a-multi-modal-spectroscopic-approach
https://www.benchchem.com/product/b1385945/docs#structural-elucidation-of-3-fluorophenyl-methylamine-a-multi-modal-spectroscopic-approach
https://www.benchchem.com/product/b1385945?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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